molecular formula C21H17N2PS B4925189 2-[(triphenylphosphoranylidene)amino]-1,3-thiazole CAS No. 69982-05-4

2-[(triphenylphosphoranylidene)amino]-1,3-thiazole

Cat. No. B4925189
CAS RN: 69982-05-4
M. Wt: 360.4 g/mol
InChI Key: MRNYAVJQHZSOKQ-UHFFFAOYSA-N
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Description

2-[(triphenylphosphoranylidene)amino]-1,3-thiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a thiazole ring and a triphenylphosphine group. The compound has been synthesized using different methods and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of 2-[(triphenylphosphoranylidene)amino]-1,3-thiazole is not fully understood. However, it has been suggested that the compound may act by inhibiting enzymes or by interfering with cellular processes. It has also been suggested that the compound may act by binding to specific receptors in cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has biochemical and physiological effects. The compound has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. It has also been shown to inhibit the growth of cancer cells. In addition, it has been shown to have antiviral activity against certain viruses. The compound has also been shown to have fluorescent properties, which make it useful as a probe for the detection of metal ions.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(triphenylphosphoranylidene)amino]-1,3-thiazole in lab experiments include its potential as a catalyst in organic reactions, its antimicrobial, anticancer, and antiviral properties, and its fluorescent properties. The limitations of using the compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2-[(triphenylphosphoranylidene)amino]-1,3-thiazole. One direction is to further investigate the compound's potential as a fluorescent probe for the detection of metal ions. Another direction is to study the compound's potential as a catalyst in organic reactions. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential applications in the fields of antimicrobial, anticancer, and antiviral research.

Synthesis Methods

The synthesis of 2-[(triphenylphosphoranylidene)amino]-1,3-thiazole has been achieved using different methods. One of the methods involves the reaction of triphenylphosphine, sulfur, and 2-aminothiophenol in the presence of a base such as potassium hydroxide. Another method involves the reaction of triphenylphosphine, sulfur, and 2-chlorothiophenol in the presence of a base such as sodium hydride. The reaction produces this compound as a yellow solid.

Scientific Research Applications

2-[(triphenylphosphoranylidene)amino]-1,3-thiazole has shown potential applications in various fields of scientific research. It has been studied for its antimicrobial, anticancer, and antiviral properties. The compound has also been studied for its potential as a fluorescent probe for the detection of metal ions. In addition, it has been studied for its potential as a catalyst in organic reactions.

properties

IUPAC Name

triphenyl(1,3-thiazol-2-ylimino)-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N2PS/c1-4-10-18(11-5-1)24(19-12-6-2-7-13-19,20-14-8-3-9-15-20)23-21-22-16-17-25-21/h1-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNYAVJQHZSOKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=NC2=NC=CS2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N2PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387312
Record name 2-Thiazolamine, N-(triphenylphosphoranylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69982-05-4
Record name 2-Thiazolamine, N-(triphenylphosphoranylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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